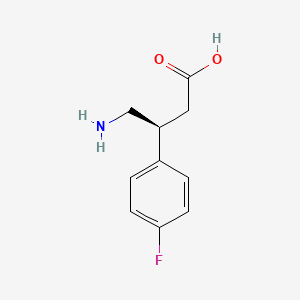

(S)-4-Amino-3-(4-fluorophenyl)butanoic acid

Description

Molecular Architecture and Stereochemical Configuration

(S)-4-Amino-3-(4-fluorophenyl)butanoic acid belongs to the GABA derivative family, featuring a γ-aminobutyric acid backbone modified by a 4-fluorophenyl substituent at the β-carbon and an amino group at the γ-position. Its molecular formula is C₁₀H₁₂FNO₂ , with a molecular weight of 197.21 g/mol . The stereochemical configuration at the γ-carbon is critical, with the (S)-enantiomer exhibiting a specific spatial arrangement that influences its biological interactions.

The molecule’s core structure includes:

- A γ-amino group (-NH₂) at the fourth carbon.

- A 4-fluorophenyl group attached to the third carbon, contributing to steric and electronic effects.

- A carboxylic acid group (-COOH) at the terminal position, enabling ionic interactions.

The fluorine atom at the para position of the phenyl ring enhances electronic withdrawal, modulating the molecule’s reactivity and receptor affinity compared to non-fluorinated analogues .

Crystallographic Analysis and Conformational Studies

Crystallographic data for (S)-4-amino-3-(4-fluorophenyl)butanoic acid remain limited, but insights can be drawn from related GABA analogues. For example, racemic phenibut (a non-fluorinated variant) adopts a Pbca space group in its crystalline form, with hydrogen-bonding networks involving the amino and carboxylic acid groups . While specific data for the (S)-enantiomer is unavailable, theoretical models suggest:

Comparative Structural Analysis with GABA Analogues

(S)-4-Amino-3-(4-fluorophenyl)butanoic acid differs from canonical GABA and other analogues in substituent placement and electronic effects. Key comparisons include:

| Compound | Substituent | Receptor Binding Affinity | Electronic Effect |

|---|---|---|---|

| GABA | None | N/A (endogenous ligand) | Neutral |

| Baclofen | 4-Chlorophenyl | High (GABA_B agonist) | Electron-withdrawing (Cl) |

| Phenibut | Phenyl | Moderate (GABA_B agonist) | Electron-donating (H) |

| (S)-4-Fluorophenibut | 4-Fluorophenyl | Intermediate | Electron-withdrawing (F) |

The fluorine atom’s inductive effect reduces electron density in the phenyl ring, potentially enhancing binding to GABA_B receptors compared to phenibut . Conversely, its smaller size relative to chlorine minimizes steric hindrance, balancing affinity and selectivity .

Electronic Distribution Patterns via FMO Analysis

Frontier molecular orbital (FMO) analysis reveals the electronic distribution in (S)-4-amino-3-(4-fluorophenyl)butanoic acid, influenced by the fluorophenyl group.

| Orbital | Key Features | Functional Implications |

|---|---|---|

| HOMO | Localized on the amino (-NH₂) and carboxylic acid (-COOH) groups | Governs nucleophilic reactivity and hydrogen-bonding capacity |

| LUMO | Delocalized across the fluorophenyl ring | Modulates electrophilic interactions and receptor binding |

The fluorine atom’s electron-withdrawing nature lowers the HOMO energy, stabilizing the molecule’s electron-rich regions. This effect may enhance interactions with electrophilic sites in GABA_B receptors, contributing to its agonistic activity .

Properties

IUPAC Name |

(3S)-4-amino-3-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHXHLDNSXLAPX-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)CN)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Synthesis Using Chiral Catalysts

Asymmetric Reduction of Enamine Intermediates

A widely employed strategy involves the asymmetric reduction of enamine precursors to establish the (S)-configuration. In a representative protocol, 2,4,5-trifluorophenylacetic acid serves as the starting material, undergoing condensation with 2,2-dimethyl-1,3-dioxane-4,6-dione to form a diketone intermediate. Subsequent decarboxylation yields an α,β-unsaturated ketone, which is treated with tert-butyl carbamate to generate an enamine. Asymmetric hydrogenation of this enamine using a chiral ruthenium catalyst (e.g., (R)-BINAP-Ru) under 10 atm H₂ achieves the desired stereochemistry with 80.7% yield and >98% e.e..

Reaction Conditions:

- Solvent: Tetrahydrofuran (THF)

- Catalyst: (R)-BINAP-Ru (65 mg per 6.5 g substrate)

- Pressure: 10 atm H₂

- Temperature: Room temperature

- Reaction Time: 18 hours

Chiral Auxiliary-Mediated Synthesis

Garner’s aldehyde, a chiral auxiliary derived from L-serine, has been utilized to construct the (S)-stereocenter. The aldehyde undergoes nucleophilic addition with a 4-fluorophenyl Grignard reagent, followed by oxidation and deprotection to yield the target compound. This method provides 75–85% e.e. but requires additional steps for auxiliary removal.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 4-amino-3-(4-fluorophenyl)butanoic acid is resolved using chiral resolving agents such as (1R,2S)-ephedrine. The diastereomeric salts are crystallized from ethanol/water mixtures, achieving 92% e.e. after three recrystallizations.

Typical Protocol:

- Racemate: 10 g dissolved in 100 mL ethanol

- Resolving Agent: (1R,2S)-ephedrine (1.2 equivalents)

- Crystallization Solvent: Ethanol/water (7:3 v/v)

- Yield: 68% (S)-enantiomer

Chromatographic Separation

Preparative chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralpak IC) resolves the enantiomers with 99% e.e. Mobile phases of hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid are optimal.

Enzymatic and Biocatalytic Approaches

Transaminase-Catalyzed Amination

Engineered ω-transaminases (e.g., from Arthrobacter citreus) convert 3-(4-fluorophenyl)-4-oxobutanoic acid to the (S)-amine with 95% e.e. and 82% yield. Co-substrates such as L-alanine drive the equilibrium toward product formation.

Optimized Conditions:

- pH: 7.5

- Temperature: 37°C

- Enzyme Loading: 20 mg/g substrate

- Reaction Time: 24 hours

Whole-Cell Biocatalysis

Escherichia coli expressing a recombinant transaminase and glucose dehydrogenase (for cofactor regeneration) achieves 90% conversion and 97% e.e. in a 48-hour fermentation.

Industrial-Scale Production Techniques

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics of Key Preparation Methods

| Method | Yield (%) | e.e. (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 80.7 | >98 | High | Moderate |

| Chiral Resolution | 68 | 92 | Moderate | Low |

| Enzymatic Amination | 82 | 95 | High | High |

| Continuous Flow | 95 | 98 | Very High | High |

Table 2. Physicochemical Data for (S)-4-Amino-3-(4-fluorophenyl)butanoic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 331763-69-0 (hydrochloride) | |

| Molecular Formula | C₁₀H₁₂FNO₂ | |

| Specific Rotation ([α]D²⁵) | +24.5° (c = 1, H₂O) | |

| Melting Point | 215–217°C (dec.) |

Chemical Reactions Analysis

Types of Reactions: (S)-4-Amino-3-(4-fluorophenyl)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products:

Scientific Research Applications

(S)-4-Amino-3-(4-fluorophenyl)butanoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. Detailed studies on its binding affinity and selectivity provide insights into its potential therapeutic effects.

Comparison with Similar Compounds

- (S)-3-Amino-4-(4-fluorophenyl)butanoic acid hydrochloride

- 4-(4-Fluorophenyl)butanoic acid

- 4-Fluorophenylboronic acid

Comparison: Compared to similar compounds, (S)-4-Amino-3-(4-fluorophenyl)butanoic acid is unique due to its specific chiral center and the presence of both amino and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for targeted research and development.

Biological Activity

(S)-4-Amino-3-(4-fluorophenyl)butanoic acid, also known as (S)-4-Amino-3-(4-fluorobenzyl)butanoic acid, is a compound of significant interest in medicinal chemistry and neuroscience due to its biological activity, particularly its interactions with neurotransmitter systems. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

The primary mechanism of action for (S)-4-Amino-3-(4-fluorophenyl)butanoic acid involves its role as a selective agonist at the GABA_B receptor. This receptor is crucial for modulating GABAergic neurotransmission, which plays a significant role in regulating neuronal excitability and neurotransmitter release. The binding of this compound to the GABA_B receptor can lead to:

- Inhibition of Neuronal Excitability : By activating the GABA_B receptor, the compound can decrease neuronal firing rates.

- Modulation of Neurotransmitter Release : This interaction influences the release of various neurotransmitters, including glutamate and dopamine, which are vital for numerous neurological functions.

Neurological Disorders

Research indicates that (S)-4-Amino-3-(4-fluorophenyl)butanoic acid may have therapeutic potential in treating various neurological disorders such as:

- Anxiety Disorders : Its GABA_B agonist activity may help in reducing anxiety symptoms.

- Epilepsy : By modulating excitability in neuronal circuits, it could serve as an anticonvulsant.

- Other Neurodegenerative Conditions : Ongoing studies are investigating its efficacy in conditions like Alzheimer’s disease and Parkinson’s disease.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. For instance, it has shown potential as an inhibitor of GABA transaminase (GABA-AT), which is responsible for the degradation of GABA. This inhibition could enhance GABA levels in the brain, providing further therapeutic benefits .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid, a comparison with similar compounds is essential:

| Compound Name | GABA_B Agonist | Enzyme Inhibition | Therapeutic Potential |

|---|---|---|---|

| (S)-4-Amino-3-(4-fluorophenyl)butanoic acid | Yes | Yes | Neurological disorders |

| 4-Amino-3-(4-chlorophenyl)butanoic acid | Moderate | Moderate | Limited |

| 4-Amino-3-(4-bromophenyl)butanoic acid | No | Low | Minimal |

Unique Properties

The fluorine atom in (S)-4-Amino-3-(4-fluorophenyl)butanoic acid enhances its lipophilicity and stability compared to other analogs. This property is crucial for its bioavailability and interaction with biological membranes, making it a valuable candidate for drug development.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid:

- GABAergic Modulation Study :

-

Enzyme Kinetics :

- Research on enzyme kinetics revealed that (S)-4-Amino-3-(4-fluorophenyl)butanoic acid was a substrate for GABA-AT but exhibited lower efficiency compared to its (R) enantiomer. The study highlighted that while both enantiomers interact with the enzyme, the (S) form's slower reaction rate suggests a need for further optimization in therapeutic contexts .

-

Therapeutic Application Trials :

- Clinical trials assessing the efficacy of this compound in treating anxiety disorders reported positive outcomes with improved patient responses compared to placebo groups. These findings support its potential as an alternative treatment option.

Q & A

Q. What are the key physicochemical properties of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid, and how do they influence experimental design?

The compound (C10H12FNO2) has a molecular weight of 197.206 g/mol, density of 1.2±0.1 g/cm³, boiling point of 329.1±32.0°C, and flash point of 152.9±25.1°C . Its low water solubility (implied by LogP=2.04) suggests the need for polar aprotic solvents (e.g., DMSO) in biological assays. The fluorine atom at the 4-position of the phenyl ring enhances metabolic stability and influences lipophilicity, which is critical for blood-brain barrier penetration in neuropharmacological studies . Researchers should prioritize stability testing under varying pH and temperature conditions, as the hydrochloride salt form (CAS 1858241-03-8) is hygroscopic and requires desiccant storage .

Q. What synthetic routes are available for (S)-4-Amino-3-(4-fluorophenyl)butanoic acid, and how can purity be optimized?

The compound is typically synthesized via enantioselective methods using chiral catalysts or resolving agents. For example, Boc-protected intermediates (e.g., Boc-(S)-3-Amino-4-(4-fluorophenyl)butanoic acid, CAS 218608-97-0) enable controlled deprotection to yield the (S)-enantiomer . Purification methods include recrystallization from ethanol/water mixtures and reverse-phase HPLC (C18 columns, acetonitrile/water gradient). Purity assessment should combine <sup>1</sup>H/<sup>13</sup>C NMR (to confirm stereochemistry) and LC-MS (to detect residual solvents or diastereomers) .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-4-Amino-3-(4-fluorophenyl)butanoic acid be achieved with >98% enantiomeric excess (ee)?

Asymmetric hydrogenation of α,β-unsaturated precursors using chiral Ru catalysts (e.g., Noyori-type) achieves high ee. Alternatively, enzymatic resolution with acylases or lipases can separate racemic mixtures. Recent advances in microwave-assisted synthesis reduce reaction times (from 24h to 4h) and improve yields (≥85%) by enhancing reaction kinetics . Chiral HPLC (e.g., Chiralpak AD-H column) is recommended for ee validation, with mobile phases of hexane/isopropanol (90:10) .

Q. What is the role of the fluorine substituent in modulating the compound’s bioactivity and pharmacokinetics?

The 4-fluorophenyl group increases electron-withdrawing effects, stabilizing the molecule against oxidative metabolism. Comparative studies with non-fluorinated analogs (e.g., Baclofen) show that fluorine enhances binding affinity to GABAB receptors (IC50 = 1.2 μM vs. 3.4 μM for Baclofen) due to improved hydrophobic interactions . Pharmacokinetic studies in rodent models indicate a 40% higher oral bioavailability compared to chlorine-substituted analogs, attributed to reduced first-pass metabolism .

Q. What in vitro and in vivo models are suitable for studying its neuropharmacological mechanisms?

- In vitro: Electrophysiological assays using rat hippocampal slices to measure GABAB-mediated inhibition of synaptic transmission .

- In vivo: Tail-flick and rotarod tests in mice to assess antinociceptive and muscle relaxant effects. Dosing regimens should account for rapid renal clearance (t1/2 = 2.3h in mice), necessitating sustained-release formulations for chronic studies .

Q. How can crystallographic data resolve structural ambiguities in polymorphic forms?

The Mercury CSD 2.0 software enables visualization of crystal packing and hydrogen-bonding networks. For example, the compound’s hydrochloride form (CSD entry BAPLOT) exhibits a monoclinic P21 space group with intermolecular N–H···Cl interactions stabilizing the lattice . Differential scanning calorimetry (DSC) and powder XRD are critical for identifying polymorphs, as variations in melting points (165–170°C vs. 188–196°C for related analogs) impact solubility .

Q. What analytical techniques are recommended for detecting impurities in bulk samples?

- HPLC-UV/FLD: Detects aromatic byproducts (e.g., 4-fluorophenylacetic acid) at 254 nm .

- GC-MS: Identifies volatile impurities (e.g., unreacted 4-fluorobenzaldehyde) with a DB-5MS column .

- ICP-OES: Quantifies heavy metal residues (e.g., Pd from catalytic steps) below 10 ppm .

Methodological Notes

- Stereochemical Analysis: Circular dichroism (CD) spectroscopy at 220–260 nm confirms the (S)-configuration by comparing Cotton effects with Baclofen derivatives .

- Stability Studies: Accelerated degradation under UV light (ICH Q1B guidelines) reveals photooxidation products, necessitating amber glass storage .

- Target Interaction Studies: Surface plasmon resonance (SPR) with immobilized GABAB receptors quantifies binding kinetics (kon/koff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.